Pyrazole Substitution Pattern Drives LogP and Hydrogen-Bond Acceptor Count Divergence Among Closest Analogs
Among the three most structurally proximal commercial analogs that vary only in the 4-position pyrazole substitution pattern, the 1,5-dimethylpyrazol-4-yl variant (target compound) represents a middle-ground lipophilicity profile with XLogP3 = 1.4 and 8 hydrogen-bond acceptors . The 1-ethyl-1H-pyrazol-4-yl analog (CAS 1005616-20-5) is predicted to be more lipophilic owing to the ethyl substituent, shifting LogP upward relative to the target compound . Conversely, the 1,5-dimethyl substitution pattern increases steric bulk adjacent to the pyrimidine–pyrazole bond compared with the 1-methyl-only variant (CAS 1005678-64-7), which may restrict rotational freedom and influence binding conformation . No published experimental LogP or solubility data are available for any member of this analog series; all values are computationally predicted.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 (predicted) |
| Comparator Or Baseline | CAS 1005678-64-7 (1-methylpyrazol-4-yl analog): XLogP3 not independently reported; CAS 1005616-20-5 (1-ethylpyrazol-4-yl analog): no published XLogP3 data available |
| Quantified Difference | Cannot be quantified; difference inferred from structure–property principles (ethyl > methyl lipophilicity contribution) |
| Conditions | Computed physicochemical properties from vendor technical datasheets; no experimental logP/logD data published |
Why This Matters
For medicinal chemistry programs where lipophilicity must be controlled within a narrow window (e.g., CNS drug design with LogP 1–3), the intermediate predicted LogP of the 1,5-dimethyl variant provides a differentiated starting point relative to both the less lipophilic 1-methyl analog and the more lipophilic 1-ethyl analog, reducing the need for additional property-modulating synthetic steps.
